molecular formula C14H8BrCl3OS B2971657 2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone CAS No. 439097-08-2

2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone

Cat. No.: B2971657
CAS No.: 439097-08-2
M. Wt: 410.53
InChI Key: FDMZHXNUTZKQDB-UHFFFAOYSA-N
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Description

2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone is a halogenated acetophenone derivative featuring a bromo substituent, a sulfanyl-linked 4-chlorophenyl group, and a ketone attached to a 2,4-dichlorophenyl ring. This compound is structurally complex due to its multiple electron-withdrawing groups (Br, Cl) and the thioether (sulfanyl) linkage.

Properties

IUPAC Name

2-bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrCl3OS/c15-14(20-10-4-1-8(16)2-5-10)13(19)11-6-3-9(17)7-12(11)18/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMZHXNUTZKQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(C(=O)C2=C(C=C(C=C2)Cl)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrCl3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone, also known by its CAS number 439097-08-2, is a synthetic compound with potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, and evaluates its efficacy against various pathogens.

  • Molecular Formula : C14H8BrCl3OS
  • Molar Mass : 410.54 g/mol
  • Boiling Point : Approximately 443.9°C (predicted)
  • Density : 1.70 g/cm³ (predicted)

Biological Activity Overview

The biological activity of 2-Bromo-2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone has been investigated in various studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of pathogens:

  • Chlamydia : The compound demonstrated selective activity against Chlamydia species, affecting chlamydial inclusion numbers and morphology in infected HEp-2 cells. It showed superior activity compared to spectinomycin and was comparable to penicillin in terms of efficacy .
  • Bacterial Resistance : The compound's minimum inhibitory concentration (MIC) values were evaluated against several Gram-positive and Gram-negative bacteria. For instance, derivative compounds exhibited MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .
  • Fungal Activity : The compound's spectrum of activity also includes antifungal properties, although specific data on fungal strains is less documented compared to bacterial activity.

Study on Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and assessed their antimicrobial activities through:

  • Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values indicating potent antimicrobial effects.
  • Time-Kill Assays : These assays confirmed the bactericidal or fungicidal nature of the compounds tested .

Toxicity Assessments

Toxicity evaluations were performed using human cell lines and Drosophila melanogaster models:

  • The compounds exhibited low toxicity towards human cells, indicating a favorable safety profile for potential therapeutic use.
  • Mutagenicity tests in Drosophila confirmed that the compounds did not induce significant genetic mutations .

Summary of Findings

Biological ActivityResult
Antimicrobial EfficacyEffective against Chlamydia, Gram-positive/negative bacteria
MIC ValuesRanged from 0.22 to 0.25 μg/mL for active derivatives
ToxicityLow toxicity towards human cells; non-mutagenic in Drosophila

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Bromo-2',4'-dichloroacetophenone (CAS 170894-53-8)
  • Molecular Formula : C₈H₅BrCl₂O
  • Key Features : Lacks the sulfanyl group but shares the bromo and 2,4-dichlorophenyl groups.
  • Applications : Used in organic synthesis; commercially available via suppliers like Nanjing Duolong Bio-Tech .
  • Physical Properties : Melting point 25–29°C; simpler structure likely results in lower molecular weight (267.93 g/mol) compared to the target compound .
2-Bromo-1-(2,4-dichlorophenyl)ethanone
  • Synthesis : Prepared via microwave-assisted alkylation, enhancing yield (up to 92%) and reducing reaction time (15–30 minutes) .
  • NMR Data : Carbonyl carbon (C=O) resonates at 192.62–194.51 ppm in ¹³C NMR, similar to the target compound’s ketone group .
2-Bromo-1-(2,6-dichlorophenyl)ethanone (CAS 81547-72-0)
  • Structural Difference : Chlorine atoms at 2,6-positions instead of 2,4-positions.
  • Impact : Altered steric hindrance and electronic effects may reduce reactivity in nucleophilic substitutions compared to the target compound .
2-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)ethanone (CAS 94171-11-6)
  • Features : Lacks bromo and sulfanyl groups.
  • Applications: Potential precursor in pharmaceuticals; highlights the role of dichlorophenyl groups in bioactivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~367.5 (estimated) Not reported Br, Cl, S-C₆H₄Cl
2-Bromo-2',4'-dichloroacetophenone 267.93 25–29 Br, Cl
2-Bromo-1-(2,6-dichlorophenyl)ethanone 268.93 Not reported Br, Cl (2,6-positions)
  • Solubility: Halogenated acetophenones are typically soluble in organic solvents (e.g., THF, DMF) but poorly soluble in water.
  • Stability: The sulfanyl group in the target compound may increase susceptibility to oxidation compared to non-sulfur analogues .

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Key techniques include IR spectroscopy to identify carbonyl (C=O) and thioether (C-S) functional groups, and mass spectrometry (MS) for molecular weight confirmation. The IR spectrum typically shows a strong C=O stretch near 1700–1750 cm⁻¹, while the mass spectrum provides fragmentation patterns consistent with bromine and chlorine isotopes (e.g., [M]⁺ peaks at m/z 395.91 for C₁₄H₈BrCl₃OS) . Nuclear Magnetic Resonance (¹H/¹³C NMR ) resolves aromatic protons (δ 7.2–8.1 ppm) and ketone carbons (δ 190–200 ppm). For detailed assignments, cross-reference with analogs like 2-chloro-1-(2,4-dichlorophenyl)ethanone, where C=O appears at δ 192.6 ppm in ¹³C NMR .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves nucleophilic substitution of 2-bromo-1-(2,4-dichlorophenyl)ethanone with 4-chlorothiophenol under basic conditions. For example:

Dissolve 10 mmol of 2-bromo-1-(2,4-dichlorophenyl)ethanone in ethanol.

Add 10 mmol of 4-chlorothiophenol and 10 mmol of sodium ethoxide.

Reflux for 6–8 hours, followed by purification via column chromatography (hexane/ethyl acetate).
Yields typically range from 70–85%, with purity confirmed by HPLC .

Q. What are the primary safety considerations for handling this compound?

While no formal safety assessments are documented , precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of derivatives?

For enantioselective reductions (e.g., to alcohols), biocatalytic methods using Acinetobacter sp. strains show promise. Key parameters:

  • pH : Optimal activity at pH 7.6, with yields >80% and enantiomeric excess (ee) >99.9% .
  • Substrate concentration : Limit to 1.5–2.0 g/L to avoid microbial inhibition .
  • Buffer ionic strength : Maintain at 0.05–0.2 M phosphate buffer to stabilize enzyme activity .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 70–90% for similar bromo-ketones) often arise from substituent electronic effects and reaction time . For example:

  • Electron-withdrawing groups (e.g., Cl) on the aryl ring reduce nucleophilic attack rates, requiring extended reflux times (10–12 hours vs. 6 hours for unsubstituted analogs) .
  • Purification methods : Use of silica gel vs. recrystallization can alter reported yields by 5–10% .

Q. How does this compound serve as a precursor for antimicrobial agents?

It is a key intermediate in synthesizing thiazole and triazole derivatives with antifungal activity. Example protocol:

React with thiourea in 1-propanol under reflux to form 2-amino-4-(2,4-dichlorophenyl)thiazole.

Characterize via ¹H NMR (δ 7.85 ppm for thiazole proton) and IR (3450 cm⁻¹ for NH₂) .

Test against Candida albicans (MIC: 8–16 µg/mL) using broth microdilution assays .

Q. What computational tools are suitable for predicting reactivity in complex matrices?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Model interactions with cytochrome P450 enzymes for biodegradability studies .
  • Software : Gaussian 16 for energy minimization; AutoDock Vina for protein-ligand docking .

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